N-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H15N3O3S/c21-15-8-11(9-20(15)10-12-4-3-7-23-12)16(22)19-17-18-13-5-1-2-6-14(13)24-17/h1-7,11H,8-10H2,(H,18,19,22) |
InChI Key |
JGIVKSUWYQJIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Chemical Formula : C15H14N2O3S
- Molecular Weight : 302.35 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its antitumor , antimicrobial , and antioxidant properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole, including the compound , exhibit significant antitumor effects. For instance:
- Mechanism of Action : These compounds often interact with DNA, binding to the minor groove at AT-rich sites, which can inhibit cancer cell proliferation .
- In Vitro Studies : In cell line assays, compounds similar to this compound have shown IC50 values ranging from 6.68 μM to 19.94 μM against various cancer cell lines such as A549 and NCI-H358 .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | A549 | 8.78 ± 3.62 |
| This compound | NCI-H358 | 6.68 ± 15 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens:
- Testing Methodology : The antimicrobial activity was assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 250 μg/ml |
| Staphylococcus aureus | 125 μg/ml |
| Candida albicans | 62.5 μg/ml |
These results indicate that while the compound exhibits some antimicrobial activity, it is generally less potent than standard antibiotics like fluconazole against certain fungal strains .
Antioxidant Activity
Antioxidant properties have been noted in related benzothiazole derivatives. The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of benzothiazole derivatives:
- Study on Antitumor Effects : A study published in MDPI reported that certain benzothiazole derivatives demonstrated higher antitumor activity compared to their benzimidazole counterparts, supporting the potential of compounds like this compound in cancer therapy .
- Antimicrobial Efficacy : Research indicated that compounds with similar structures showed a broad spectrum of activity against both bacterial and fungal pathogens, reinforcing the relevance of this compound in pharmaceutical applications .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry and biological research. It features a benzothiazole moiety, a furan ring, and a pyrrolidine ring in its structure. The molecular formula of this compound is C18H17N3O5S2, and it has a molecular weight of 419.5 g/mol.
Potential Applications
- Medicinal Chemistry this compound serves as a potential lead compound for drug development.
- Biological Activity this compound exhibits significant biological activity and has been studied for its potential in modulating various biological pathways.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine | Contains a benzothiazole moiety | Substituted with methylsulfonyl group |
| N-(4-hydroxybenzyl)-5-oxopyrrolidine | Simple pyrrolidine derivative | Lacks furan and benzothiazole rings |
| N-(4-methylphenyl)-5-hydroxy-pyrrolidine | Different phenolic structure | No furan or benzothiazole components |
Comparison with Similar Compounds
Key Observations
Core Modifications: The target compound shares the 5-oxopyrrolidine-3-carboxamide scaffold with most analogs but differs in substituents.
Substituent Impact :
- The furan-2-ylmethyl group is a common feature in multiple compounds (e.g., ), suggesting its role as a pharmacophore for solubility or target engagement.
- Bulky substituents like 3,4-dibenzyl groups in reduce synthetic yield (40%) compared to simpler analogs like (60.5%), highlighting steric challenges in synthesis.
Biological Activity: Compounds with imidazolidinone or dichlorobenzyl groups () demonstrate specific bioactivity (elastase or P2X7 inhibition), while the target compound’s benzothiazole group may confer distinct target selectivity.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (~341 g/mol) falls within the acceptable range for drug-like molecules, similar to analogs in .
Q & A
Q. Table 1: Comparative Synthesis Conditions
How is the compound characterized structurally?
Basic Research Question
Structural elucidation employs:
Q. Table 2: Key Spectral Data
| Technique | Critical Peaks/Parameters | Functional Group Assignment | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz) | δ 4.28–4.53 (m, 2H, –CH₂–furan) | Furan methylene linkage | |
| XRD | N1–H1⋯N2 (2.89 Å) | Intermolecular H-bonding |
What biological activities have been explored for derivatives of this compound?
Advanced Research Question
While direct studies on the compound are limited, structurally related analogs exhibit:
- Enzyme Inhibition: Pyrrolidine carboxamides inhibit human neutrophil elastase (IC₅₀ ~10 µM) via competitive binding to the active site .
- Antimicrobial Activity: Thiazole-containing derivatives show moderate activity against Mycobacterium tuberculosis (MIC ~12.5 µg/mL) .
- Anti-inflammatory Potential: Benzothiazole-carboxamide hybrids reduce COX-2 expression in vitro .
Methodological Insight: Bioactivity screening should include:
- Enzymatic Assays (e.g., fluorometric substrate cleavage).
- Cellular Models (e.g., macrophage viability assays for anti-inflammatory effects).
How do structural modifications impact bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Trends:
Q. Table 3: SAR of Key Derivatives
How can researchers resolve contradictions in reported synthetic yields?
Methodological Guidance
Discrepancies arise from:
- Reaction Time: Prolonged stirring (e.g., 24 hrs vs. 12 hrs) improves yields by 10–15% .
- Purification Methods: Column chromatography (vs. recrystallization) enhances purity but may lower yields .
- Catalyst Choice: Use of DMAP vs. HOBt affects acyl transfer efficiency .
Recommendation: Optimize via Design of Experiments (DoE) to assess temperature, solvent, and catalyst interactions.
What computational methods predict the compound’s binding interactions?
Advanced Research Question
- Molecular Docking: AutoDock Vina or Schrödinger Suite model interactions with elastase (PDB: 1H1B), highlighting hydrogen bonds with Ser195 and His57 .
- MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-protein complexes .
- DFT Calculations: B3LYP/6-31G* basis set optimize geometry and predict electrostatic potential surfaces .
What safety and handling protocols are recommended?
Basic Research Question
- Toxicity Data: Limited acute toxicity (LD₅₀ >500 mg/kg in rodents), but chronic exposure risks include hepatotoxicity .
- Handling: Use PPE (gloves, goggles) and work in a fume hood due to dust/irritant properties .
- Storage: –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis .
How is the compound’s stability assessed under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
